molecular formula C9H9NO5 B1273443 (3-Methyl-4-nitrophenoxy)acetic acid CAS No. 85444-81-1

(3-Methyl-4-nitrophenoxy)acetic acid

Cat. No. B1273443
CAS RN: 85444-81-1
M. Wt: 211.17 g/mol
InChI Key: ZCGFXEDUXQCHRZ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenoxy)acetic acid is a chemical compound that is structurally related to various other nitrophenyl acetic acids. While the specific compound is not directly mentioned in the provided papers, they do discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of (3-Methyl-4-nitrophenoxy)acetic acid.

Synthesis Analysis

The synthesis of related compounds, such as (2-Methyl-3-Nitrophenyl) Acetic Acid, involves starting with a nitrobenzaldehyde derivative, followed by ring closure and oxidation to yield the desired product . Another related compound, 2-(2-nitrophenoxy)Acetic Acid, is synthesized using 2-nitrophenol and methyl 2-chloroacetate with potassium carbonate as a catalyst . These methods suggest that (3-Methyl-4-nitrophenoxy)acetic acid could potentially be synthesized using similar starting materials and reactions, with adjustments to the substituents on the aromatic ring to match the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of a novel aggregation of (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex was elucidated using single-crystal X-ray diffraction . This indicates that the molecular structure of (3-Methyl-4-nitrophenoxy)acetic acid could also be analyzed using crystallographic methods to determine its precise geometry and bonding.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of (3-Methyl-4-nitrophenoxy)acetic acid. However, the nitrosation reaction of alkyl esters of 1,2-benzisoxazole-3-acetic acid, which is structurally different but shares some functional groups, results in the formation of furazan-3-carboxylic acid derivatives . This suggests that (3-Methyl-4-nitrophenoxy)acetic acid may also undergo nitrosation and other reactions typical of nitroaromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Methyl-4-nitrophenoxy)acetic acid can be inferred from related compounds. For example, the yield and reaction conditions for the synthesis of 2-(2-nitrophenoxy)Acetic Acid were optimized based on temperature and the amount of sodium hydroxide, indicating that similar parameters could be important for the synthesis of (3-Methyl-4-nitrophenoxy)acetic acid . The solubility, melting point, and reactivity of the compound would likely be influenced by the presence of the nitro and acetic acid functional groups.

Scientific Research Applications

  • Synthesis and Structure of Novel Compounds :

    • A study by He (2013) focused on a novel aggregation of (4-nitrophenoxy)acetic acid and its dioxomolybdenum(VI) complex, which was characterized using elemental analysis and single-crystal X-ray diffraction. This research highlights the compound's potential in the field of inorganic and metal-organic chemistry (He, 2013).
  • Chemical Synthesis Improvements :

    • Dian (2012) improved the synthesis of 2-(2-nitrophenoxy)Acetic Acid, demonstrating the potential for more efficient production methods using milder reaction conditions and cheaper reagents, suitable for industrial processes (Dian, 2012).
  • Electrochemical Sensing Applications :

    • Shah et al. (2017) developed an electrochemical sensing platform using gold-copper alloy nanoparticles for detecting nitro aromatic toxins, including 2-methyl-3-nitrophenyl acetic acid. This method shows promise for detecting various metallic, organic, and organometallic toxins (Shah et al., 2017).
  • Photoaffinity Labeling :

    • Hatanaka et al. (1989) synthesized [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid derivatives for photoaffinity labeling, offering a spectrophotometric approach for labeling without radioactive techniques (Hatanaka et al., 1989).
  • Biodegradation and Environmental Impact :

    • Research by Bhushan et al. (2000) demonstrated the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a derivative of 3-Methyl-4-nitrophenoxy acetic acid, by Ralstonia sp. SJ98, highlighting the importance of microbial processes in environmental remediation (Bhushan et al., 2000).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-6-4-7(15-5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGFXEDUXQCHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393135
Record name (3-methyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-nitrophenoxy)acetic acid

CAS RN

85444-81-1
Record name (3-methyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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